molecular formula C14H32O3Si B1295766 Triethoxy(2,4,4-trimethylpentyl)silane CAS No. 35435-21-3

Triethoxy(2,4,4-trimethylpentyl)silane

Cat. No.: B1295766
CAS No.: 35435-21-3
M. Wt: 276.49 g/mol
InChI Key: UWZSHGZRSZICIW-UHFFFAOYSA-N
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Description

Triethoxy(2,4,4-trimethylpentyl)silane, also known as isooctyltriethoxysilane, is an organosilicon compound with the molecular formula C14H32O3Si. It is a clear, colorless to light yellow liquid with a characteristic odor. This compound is primarily used as a silane coupling agent and surface modifier in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(2,4,4-trimethylpentyl)silane is typically synthesized through the hydrosilylation reaction of triethoxysilane with 2,4,4-trimethylpentene. The reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous feeding of reactants into a reactor, where the hydrosilylation reaction takes place. The product is then purified through distillation to achieve the desired purity level .

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action of triethoxy(2,4,4-trimethylpentyl)silane involves its hydrolysis and subsequent condensation reactions. Upon exposure to moisture, the compound hydrolyzes to form silanols and ethanol. The silanols can then condense to form siloxane bonds, leading to the formation of a cross-linked network on surfaces . This network imparts hydrophobic properties and enhances the adhesion between organic and inorganic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which provides excellent hydrophobic properties and compatibility with various substrates. Its ability to form stable siloxane bonds makes it highly effective as a coupling agent and surface modifier .

Properties

IUPAC Name

triethoxy(2,4,4-trimethylpentyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O3Si/c1-8-15-18(16-9-2,17-10-3)12-13(4)11-14(5,6)7/h13H,8-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZSHGZRSZICIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC(C)CC(C)(C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865769
Record name Silane, triethoxy(2,4,4-trimethylpentyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, triethoxy(2,4,4-trimethylpentyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

35435-21-3
Record name Triethoxy(2,4,4-trimethylpentyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35435-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, triethoxy(2,4,4-trimethylpentyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, triethoxy(2,4,4-trimethylpentyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, triethoxy(2,4,4-trimethylpentyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethoxy(2,4,4-trimethylpentyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does triethoxy(2,4,4-trimethylpentyl)silane interact with concrete to reduce moisture permeability?

A1: this compound is a hydrophobic compound that reacts with the moisture present on the concrete surface and within the pores. This reaction forms silanol groups (Si-OH) which further condense to create a water-repellent siloxane (Si-O-Si) network within the concrete pores []. This network effectively blocks the pathways for water vapor and capillary water absorption, thereby reducing the concrete's moisture permeability.

Q2: The research mentions using the "cup method" to assess the effectiveness of this compound. What impact did the treatment have on the moisture diffusion coefficient of the concrete?

A2: The study found that impregnating concrete with this compound significantly reduced its moisture diffusion coefficient []. This means that the treated concrete exhibited a significantly slower rate of moisture movement compared to untreated concrete. The reduction in vapor transport was particularly notable, indicating that the treatment effectively obstructed the larger capillary pores responsible for water absorption.

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